molecular formula C15H13Cl3N2O B2388163 2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide CAS No. 303091-23-8

2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide

Cat. No. B2388163
CAS RN: 303091-23-8
M. Wt: 343.63
InChI Key: JGGONKRIDJXKNH-UHFFFAOYSA-N
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Description

The compound “2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide” is a chemical with the molecular formula C15H13Cl3N2O and a molecular weight of 343.64 . It is available for bulk manufacturing, sourcing, and procurement .

Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, and their interaction with the compound can lead to a variety of therapeutic effects.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to changes in the target’s function . This interaction can result in a variety of effects, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Compounds with similar structures have been found to have a variety of effects at the molecular and cellular level . These effects can lead to a variety of therapeutic outcomes, depending on the specific targets and pathways affected.

properties

IUPAC Name

2-[(4-chlorophenyl)methylamino]-N-(2,3-dichlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl3N2O/c16-11-6-4-10(5-7-11)8-19-9-14(21)20-13-3-1-2-12(17)15(13)18/h1-7,19H,8-9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGGONKRIDJXKNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chlorobenzyl)amino]-N-(2,3-dichlorophenyl)acetamide

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